ethyl 3-(1-methyl-1H-imidazol-2-yl)-3-oxopropanoate
Overview
Description
Ethyl 3-(1-methyl-1H-imidazol-2-yl)-3-oxopropanoate is a compound that belongs to the class of imidazole derivatives. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions. This particular compound features an ethyl ester group and a ketone functional group, making it a versatile molecule in various chemical reactions and applications.
Mechanism of Action
Target of Action
It is known that imidazole derivatives, which include ethyl 3-(1-methyl-1h-imidazol-2-yl)-3-oxopropanoate, have a broad range of biological activities .
Mode of Action
Imidazole derivatives are known to interact with various biological targets, leading to a wide range of effects .
Biochemical Pathways
Imidazole derivatives are known to influence a variety of biochemical pathways due to their broad range of biological activities .
Result of Action
Imidazole derivatives are known to have a wide range of biological activities .
Biochemical Analysis
Biochemical Properties
Ethyl 3-(1-methyl-1H-imidazol-2-yl)-3-oxopropanoate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One of the key interactions is with the enzyme acetylcholinesterase , where it acts as an inhibitor. This inhibition can lead to increased levels of acetylcholine in the synaptic cleft, affecting neurotransmission. Additionally, this compound has been shown to bind to GABA receptors , modulating their activity and influencing neuronal excitability .
Cellular Effects
This compound exerts various effects on different cell types and cellular processes. In neuronal cells, it enhances synaptic transmission by inhibiting acetylcholinesterase, leading to prolonged action of acetylcholine. This can result in increased neuronal firing and enhanced cognitive functions. In muscle cells, the compound can modulate calcium ion channels, affecting muscle contraction and relaxation. Furthermore, this compound influences cell signaling pathways, such as the MAPK/ERK pathway , which plays a crucial role in cell proliferation and differentiation .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with various biomolecules. The compound binds to the active site of acetylcholinesterase, forming a stable complex that inhibits the enzyme’s activity. This inhibition prevents the breakdown of acetylcholine, leading to its accumulation in the synaptic cleft. Additionally, this compound interacts with GABA receptors, enhancing their inhibitory effects on neuronal activity. The compound also modulates gene expression by influencing transcription factors such as NF-κB , which regulates the expression of genes involved in inflammation and immune response .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits good stability under standard laboratory conditions, with minimal degradation over extended periods. Prolonged exposure to light and high temperatures can lead to its degradation, resulting in reduced efficacy. Long-term studies have shown that this compound can have sustained effects on cellular function, particularly in neuronal cells, where it continues to enhance synaptic transmission and cognitive functions .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to enhance cognitive functions and improve memory retention in rodents. At higher doses, it can lead to adverse effects such as muscle tremors, convulsions, and respiratory distress. The threshold dose for these toxic effects varies among different animal species, but it is generally observed at doses exceeding 50 mg/kg body weight .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is primarily metabolized in the liver by the enzyme cytochrome P450 , which converts it into various metabolites. These metabolites are then further processed by phase II enzymes, such as glucuronosyltransferases , leading to their excretion in urine. The compound also affects metabolic flux by modulating the activity of key metabolic enzymes, such as hexokinase and phosphofructokinase , which are involved in glycolysis .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It is taken up by cells via passive diffusion and active transport mechanisms. Once inside the cells, the compound can bind to transport proteins, such as albumin , which facilitates its distribution to different tissues. The localization and accumulation of this compound are influenced by its interactions with cellular organelles, such as the endoplasmic reticulum and mitochondria .
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. The compound is predominantly localized in the cytoplasm , where it interacts with various cytoplasmic proteins and enzymes. Additionally, it can be targeted to specific cellular compartments, such as the nucleus , through post-translational modifications. These modifications, such as phosphorylation and acetylation , can direct the compound to specific organelles, enhancing its activity and function .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 3-(1-methyl-1H-imidazol-2-yl)-3-oxopropanoate typically involves the cyclization of amido-nitriles or the condensation of aldehydes with amines. One common method is the reaction of ethyl acetoacetate with 1-methyl-1H-imidazole-2-carbaldehyde under acidic or basic conditions. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale
Properties
IUPAC Name |
ethyl 3-(1-methylimidazol-2-yl)-3-oxopropanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O3/c1-3-14-8(13)6-7(12)9-10-4-5-11(9)2/h4-5H,3,6H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMMLBTOFERWSQO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(=O)C1=NC=CN1C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1229426-30-5 | |
Record name | ethyl 3-(1-methyl-1H-imidazol-2-yl)-3-oxopropanoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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